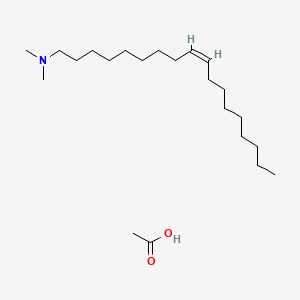

N,N-Dimethyloleylamine acetate

Description

N,N-Dimethyloleylamine acetate is a quaternary ammonium compound derived from oleylamine. Its synthesis involves the Eschweiler–Clarke methylation of oleylamine to form N,N-dimethyloleylamine, followed by reaction with acetic acid to yield the acetate salt . This compound is notable for its amphiphilic structure, featuring a hydrophobic oleyl chain (C18) and a hydrophilic dimethylammonium acetate group. Such properties make it valuable in surfactant applications, particularly in micelle formation and single-particle encapsulation processes .

Properties

CAS No. |

22968-84-9 |

|---|---|

Molecular Formula |

C22H45NO2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

acetic acid;(Z)-N,N-dimethyloctadec-9-en-1-amine |

InChI |

InChI=1S/C20H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h11-12H,4-10,13-20H2,1-3H3;1H3,(H,3,4)/b12-11-; |

InChI Key |

JEHBDHQRPICJAX-AFEZEDKISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN(C)C.CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(C)C.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyloleylamine acetate can be synthesized through the reaction of oleylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The general reaction scheme is as follows:

- Oleylamine reacts with dimethyl sulfate to form N,N-dimethyloleylamine.

- The resulting N,N-dimethyloleylamine is then neutralized with acetic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

- Mixing oleylamine and dimethyl sulfate in a reactor.

- Maintaining the reaction mixture at a specific temperature and pressure.

- Neutralizing the reaction mixture with acetic acid.

- Purifying the product through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyloleylamine acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The acetate group can be substituted with other anions or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N,N-dimethyloleylamine oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N,N-dimethyloleylamine derivatives with different anions.

Scientific Research Applications

N,N-Dimethyloleylamine acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the formulation of biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, detergents, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dimethyloleylamine acetate involves its interaction with molecular targets through its surfactant properties. It can alter the surface tension of liquids, facilitating the formation of micelles and other structures. This property is crucial in its applications in drug delivery and other industrial processes.

Comparison with Similar Compounds

N,N-Dimethylacetamide (DMAC)

- Molecular Formula: C₄H₉NO | CAS: 127-19-5

- Key Properties :

- Applications : Primarily used as a polar aprotic solvent in pharmaceuticals, polymer synthesis, and agrochemicals. Unlike N,N-dimethyloleylamine acetate, DMAC lacks surfactant properties due to its smaller molecular structure and absence of a long alkyl chain.

- Toxicity : Classified as a reproductive toxin and irritant (R20/21/22, R61) .

Dimethyl Lauryl Amine (N,N-Dimethyldodecanamine)

- Molecular Formula : C₁₄H₃₁N | CAS : 112-18-5

- Key Properties :

- Applications : Functions as a cationic surfactant in fabric softeners and corrosion inhibitors. While both compounds share a dimethylamine group, dimethyl lauryl amine’s shorter alkyl chain (C12 vs. C18) reduces its micellar stability compared to this compound .

N,N-Dimethylethanolamine (DMEA)

- Molecular Formula: C₄H₁₁NO | CAS: 108-01-0

- Key Properties :

- Applications : Used in pharmaceuticals (e.g., antihistamines), emulsifiers, and epoxy resin curing. Unlike this compound, DMEA contains a hydroxyl group, enabling hydrogen bonding but limiting its surfactant efficacy .

Comparative Data Table

Key Research Findings

- Micelle Formation : this compound demonstrates superior encapsulation efficiency in micellar systems compared to shorter-chain amines like dimethyl lauryl amine, owing to its longer oleyl chain enhancing hydrophobic interactions .

- Solvent vs. Surfactant Utility : DMAC’s high polarity and miscibility make it ideal for solvent roles, whereas this compound’s amphiphilic nature suits colloidal applications .

- Safety Profiles : DMEA and dimethyl lauryl amine pose higher flammability risks compared to DMAC and this compound, which have fewer reported flammability hazards .

Notes

- Synthesis : this compound is synthesized via carbamate-free oleylamine methylation, ensuring high purity .

- Regulatory Status : DMAC and dimethyl lauryl amine are subject to stricter handling regulations due to toxicity and flammability, respectively .

- Gaps in Data: Limited toxicity and ecotoxicological data for this compound necessitate further studies to assess environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.